

The chemical structure and properties of FT113

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FT113

Cat. No.: B15573709

[Get Quote](#)

An In-depth Technical Guide to FT113

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT113 is a potent and selective inhibitor of fatty acid synthase (FASN), a key enzyme in the lipogenesis pathway.^[1] By targeting FASN, **FT113** has demonstrated significant biochemical and cellular activity, leading to promising results in in vivo models of cancer and viral infections.^{[1][2]} This document provides a comprehensive overview of the chemical structure, properties, and biological activities of **FT113**, along with detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Physicochemical Properties

FT113, with the formal name --INVALID-LINK---methanone, is a small molecule with a molecular weight of 409.4 g/mol and a chemical formula of C₂₂H₂₀FN₃O₄.^[1]

Table 1: Physicochemical Properties of **FT113**

Property	Value	Reference
CAS Number	1630808-89-7	[1]
Molecular Formula	C22H20FN3O4	[1][2][3]
Molecular Weight	409.41 g/mol	[2]
Formal Name	--INVALID-LINK---methanone	[1]
SMILES	<chem>O=C(N1CCN(CC1)C(C2(CC2)O)=O)C3=CC=C(C4=NC5=C(O4)C=C(F)C=C5)C=C3</chem>	[1]
InChI	InChI=1S/C22H20FN3O4/c23-16-5-6-17-18(13-16)30-19(24-17)14-1-3-15(4-2-14)20(27)25-9-11-26(12-10-25)21(28)22(29)7-8-22/h1-6,13,29H,7-12H2	[1]
InChIKey	DSTWHRGOCUOKDE-UHFFFAOYSA-N	[1]
Physical Form	A solid	[1]
Purity	≥98%	[1]

Biological Properties and Mechanism of Action

FT113 is a potent inhibitor of fatty acid synthase (FASN) with an IC₅₀ of 213 nM.[1] FASN is a critical enzyme in the de novo synthesis of fatty acids, and its inhibition disrupts cellular processes that are highly dependent on lipid metabolism, such as cancer cell proliferation and viral replication.

2.1. Anticancer Activity

FT113 has demonstrated significant anti-proliferative effects in various cancer cell lines. It inhibits the proliferation of PC3 human prostate cancer cells and MV4-11 human acute myeloid leukemia cells with IC₅₀ values of 47 nM and 26 nM, respectively.[1] Furthermore, it inhibits FASN activity in BT474 human breast cancer cells with an IC₅₀ of 90 nM.[1] In an in vivo

mouse xenograft model using MV4-11 cells, **FT113** reduced tumor growth and increased the intratumoral levels of the FASN substrate malonyl-CoA at doses of 25 and 50 mg/kg.[1] Another study showed that **FT113** caused 32% and 50% tumor growth inhibition at 25 and 50 mg/kg, respectively, in mice.[2]

2.2. Antiviral Activity

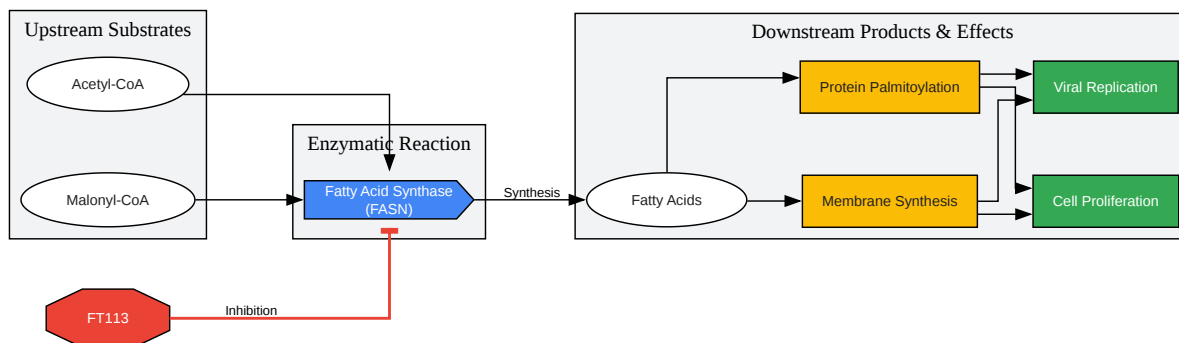
Recent studies have highlighted the role of FASN in the replication of certain viruses. **FT113** has been shown to inhibit the infection of HEK293T cells expressing human angiotensin-converting enzyme 2 (HEK293T-hACE2 cells) by a SARS-CoV-2 reporter virus with an EC50 value of 17 nM.[1]

Table 2: Biological Activity of **FT113**

Target/Assay	Cell Line	IC50 / EC50	Reference
Fatty Acid Synthase (FASN)	-	213 nM	[1]
Cell Proliferation	PC3 (Human Prostate Cancer)	47 nM	[1]
Cell Proliferation	MV4-11 (Human Acute Myeloid Leukemia)	26 nM	[1]
FASN Activity (¹⁴ C-acetate incorporation)	BT474 (Human Breast Cancer)	90 nM	[1]
SARS-CoV-2-mNG Reporter Virus Infection	HEK293T-hACE2	17 nM	[1]

Signaling Pathway

FT113's primary mechanism of action is the inhibition of the FASN enzyme. This disruption of fatty acid synthesis has downstream effects on multiple cellular pathways that are crucial for cancer cell survival and viral replication.



[Click to download full resolution via product page](#)

Caption: FASN Inhibition Pathway by **FT113**.

Experimental Protocols

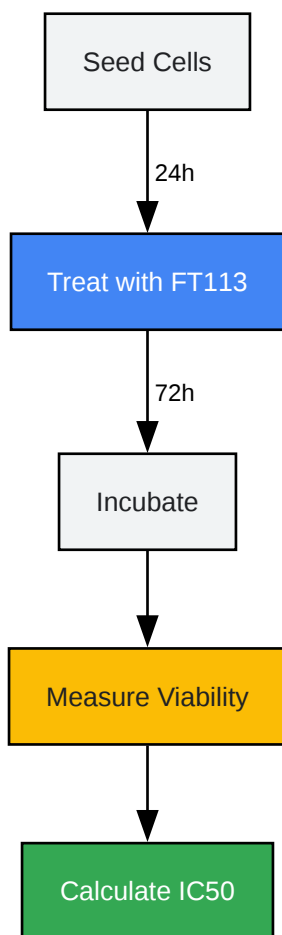
4.1. In Vitro FASN Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **FT113** against FASN.
- Methodology: The FASN activity is measured using a ¹⁴C-acetate incorporation assay in a suitable cell line (e.g., BT474 human breast cancer cells).^[1]
 - Cells are seeded in appropriate culture plates and allowed to adhere.
 - Cells are treated with varying concentrations of **FT113** for a specified period.
 - ¹⁴C-labeled acetate is added to the culture medium.
 - After incubation, cells are harvested, and lipids are extracted.

- The amount of ^{14}C incorporated into the lipid fraction is quantified using a scintillation counter.
- The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. Cell Proliferation Assay

- Objective: To assess the anti-proliferative effect of **FT113** on cancer cell lines.
- Methodology:
 - Cancer cells (e.g., PC3, MV4-11) are seeded in 96-well plates.[\[1\]](#)
 - After 24 hours, cells are treated with a serial dilution of **FT113**.
 - Cells are incubated for a further 72 hours.
 - Cell viability is determined using a standard method such as MTT, XTT, or CellTiter-Glo assay.
 - The IC₅₀ values are calculated from the dose-response curves.



[Click to download full resolution via product page](#)

Caption: Cell Proliferation Assay Workflow.

4.3. In Vivo Xenograft Model

- Objective: To evaluate the in vivo efficacy of **FT113** in a mouse xenograft model.
- Methodology:
 - Athymic nude mice are subcutaneously inoculated with a suspension of cancer cells (e.g., MV4-11).[\[1\]](#)[\[2\]](#)
 - When tumors reach a palpable size, mice are randomized into control and treatment groups.

- **FT113** is administered at specified doses (e.g., 25 and 50 mg/kg) and schedules (e.g., twice daily for 16 days).[\[1\]](#)[\[2\]](#)
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors are excised, and intratumoral levels of FASN substrates like malonyl-CoA can be measured.[\[1\]](#)

Solubility and Formulation

Table 3: Solubility and Formulation of **FT113**

Solvent/Formulation	Concentration	Notes	Reference
DMSO	62.5 mg/mL (152.66 mM)	Sonication is recommended.	[2]
Ethanol	Soluble	-	[1]
Methanol	Soluble	-	[1]
In Vivo Formulation	2 mg/mL (4.89 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	Sonication is recommended. Prepare fresh.	[2]

Conclusion

FT113 is a promising FASN inhibitor with potent anticancer and antiviral properties. Its well-defined chemical structure and mechanism of action provide a solid foundation for further preclinical and clinical development. The experimental protocols and data presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of **FT113**.

Disclaimer: All information provided is for research purposes only and not for human or veterinary use.[\[1\]](#) The provided in vivo formulation is for reference and may require optimization based on specific experimental conditions.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. FT113 | Fatty Acid Synthase | TargetMol [targetmol.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [The chemical structure and properties of FT113]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573709#the-chemical-structure-and-properties-of-ft113]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

